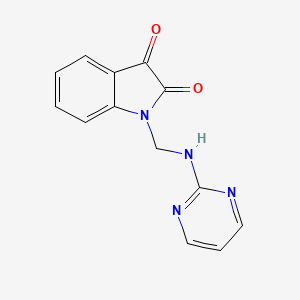
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione:
Antiviral Agents
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown potential as an antiviral agent. Indole derivatives, in general, have been studied for their ability to inhibit various viruses, including influenza and Coxsackie viruses . The specific structure of this compound allows it to interact with viral proteins, potentially inhibiting their replication and spread.
Anticancer Research
This compound is also being explored for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis (programmed cell death) in cancer cells . The pyrimidine moiety in 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs.
Antimicrobial Applications
Research has indicated that 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione can be effective against a range of microbial pathogens. Its structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Agents
The compound has been studied for its anti-inflammatory properties. Indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This makes 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Research
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases . The compound’s ability to neutralize free radicals makes it a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.
Antitubercular Agents
The compound is being investigated for its potential to treat tuberculosis. Indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The unique structure of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its efficacy against this pathogen.
Antidiabetic Applications
Research has also focused on the antidiabetic potential of this compound. Indole derivatives can modulate insulin secretion and improve glucose metabolism . 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione could be developed into a new class of antidiabetic drugs, offering better management of blood sugar levels.
Neuroprotective Agents
Finally, 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is being studied for its neuroprotective properties. Indole derivatives can protect neurons from damage caused by oxidative stress and inflammation . This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
These applications highlight the diverse potential of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione in various fields of scientific research. Each application leverages the unique chemical structure of the compound to address different biological challenges.
A brief review of the biological potential of indole derivatives
Propriétés
IUPAC Name |
1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJQYSBSLGOBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
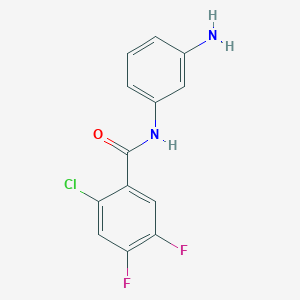
amine](/img/structure/B2512503.png)
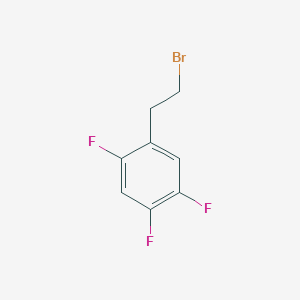


![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)
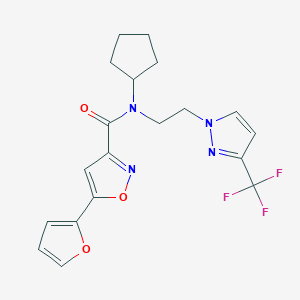
methanone](/img/structure/B2512512.png)

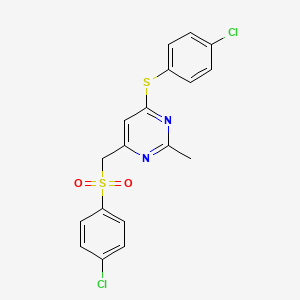
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)